Alazocine

Description

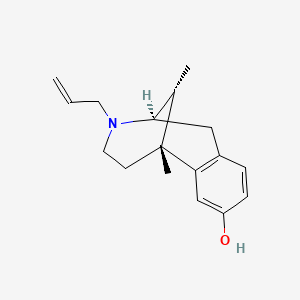

Structure

3D Structure of Parent

Properties

CAS No. |

14198-28-8 |

|---|---|

Molecular Formula |

C17H24ClNO |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |

InChI Key |

ZTGMHFIGNYXMJV-YGCKJKTASA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interaction Mechanisms of Alazocine

Opioid Receptor Ligand Binding and Functional Modalities

Alazocine engages with opioid receptors, demonstrating a mixed pharmacological profile that varies between its racemic mixture and individual enantiomers. wikipedia.orgwikiwand.com

Mu-Opioid Receptor (MOR) Antagonism and Affinity Profiles

The racemic mixture of this compound ((±)-alazocine) acts as an antagonist of the mu-opioid receptor (MOR), with a reported inhibition constant (Ki) of 1.15 nM against the mouse receptor transfected in HEK293 cells. wikipedia.org The (-)-enantiomer of this compound is a high-affinity ligand for the μ-opioid receptor, with a Ki of 3.0 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com In contrast, the (+)-stereoisomer shows very low affinity for the μ-opioid receptor, with a Ki of 1,900 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com

Kappa-Opioid Receptor (KOR) Partial Agonism and Affinities

This compound, as a racemic mixture, functions as a moderate-efficacy partial agonist of the kappa-opioid receptor (KOR). Its Ki for the mouse receptor transfected in HEK293 cells is 0.4 nM, with an EC50 of 24 nM and a maximal efficacy (Emax) of 66%. wikipedia.org The (-)-enantiomer is also a high-affinity ligand and a selective partial agonist of the KOR, possessing a Ki of 4.7 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com KOR agonism is known to mediate psychotomimetic effects. wikipedia.orgpharmacytimes.comwikipedia.org The (+)-stereoisomer, however, exhibits low affinity for the KOR, with a Ki of 1,600 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com

Delta-Opioid Receptor (DOR) Agonism and Affinity Considerations

The racemic (±)-alazocine acts as an agonist of the delta-opioid receptor (DOR), albeit with considerably lower potency compared to its KOR activity. Its IC50 for the mouse receptor transfected in HEK293 cells is 184 nM, and it demonstrates an Imax of 68%. wikipedia.org The (-)-enantiomer is also an agonist of the DOR, albeit to a lesser extent, with a Ki of 15 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com Conversely, the (+)-stereoisomer shows very low affinity for the DOR, with a Ki of 19,000 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com

Stereoselectivity in Opioid Receptor Engagement by this compound Enantiomers

This compound exhibits pronounced stereoselectivity in its pharmacodynamics at opioid receptors. The (-)-enantiomer is a non-selective and high-affinity ligand for the μ-, κ-, and δ-opioid receptors. wikipedia.orgwikiwand.com Specifically, its Ki values in guinea pig brain membranes are 3.0 nM for MOR, 4.7 nM for KOR, and 15 nM for DOR. wikipedia.orgwikiwand.com It acts as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist. wikipedia.orgwikiwand.com In stark contrast, the (+)-stereoisomer demonstrates very low affinity for all three opioid receptor subtypes (μ-, κ-, and δ-opioid receptors), with Ki values of 1,900 nM, 1,600 nM, and 19,000 nM, respectively, in guinea pig brain membranes. wikipedia.orgwikiwand.com

Table 1: Opioid Receptor Affinities and Functional Modalities of this compound and its Enantiomers

| Receptor | Ligand | Ki (nM) (Guinea Pig Brain) | Ki (nM) (Mouse HEK293) | EC50 (nM) (Mouse HEK293) | Emax (%) (Mouse HEK293) | Functional Modality |

| MOR | (±)-Alazocine | N/A | 1.15 | N/A | N/A | Antagonist |

| MOR | (-)-Alazocine | 3.0 | N/A | N/A | N/A | Ligand (Antagonist) |

| MOR | (+)-Alazocine | 1,900 | N/A | N/A | N/A | Low Affinity |

| KOR | (±)-Alazocine | N/A | 0.4 | 24 | 66 | Partial Agonist |

| KOR | (-)-Alazocine | 4.7 | N/A | N/A | N/A | Partial Agonist |

| KOR | (+)-Alazocine | 1,600 | N/A | N/A | N/A | Low Affinity |

| DOR | (±)-Alazocine | N/A | N/A | 184 (IC50) | 68 (Imax) | Agonist |

| DOR | (-)-Alazocine | 15 | N/A | N/A | N/A | Agonist |

| DOR | (+)-Alazocine | 19,000 | N/A | N/A | N/A | Low Affinity |

N/A: Not Available/Not Applicable in the provided search results for that specific parameter and context.

Sigma Receptor Subtype Affinity and Agonism

In addition to its opioid receptor interactions, this compound is also recognized as a sigma receptor agonist, a property that has led to its extensive use in scientific research. wikipedia.orgwikiwand.comdbpedia.org

Sigma-1 Receptor (σ1R) Selective Agonism by (+)-Alazocine

The (+)-stereoisomer of this compound is a selective and high-affinity agonist of the sigma-1 receptor (σ1R). wikipedia.orgwikiwand.comnih.govsigmaaldrich.comncats.io Its Ki for the σ1R in guinea pig brain membranes ranges from 48 to 66 nM. wikipedia.org (+)-Alazocine was the first compound identified that selectively labeled the σ1R, leading to its discovery and characterization in 1976, and it remains described as its prototypical ligand. wikipedia.orgwikiwand.comdbpedia.orgnih.govsigmaaldrich.com This high affinity and selectivity for σ1R make (+)-alazocine a valuable tool in scientific research for distinguishing between sigma receptor subtypes, particularly in radioligand binding assays. wikipedia.orgwikiwand.com Conversely, the (-)-enantiomer of this compound has very low affinity for the sigma-1 receptor, with Ki values ranging from 1,800 to 4,657 nM in guinea pig brain membranes. wikipedia.orgwikiwand.com Both enantiomers exhibit very low affinity for the sigma-2 receptor (σ2R), with Ki values of 13,694 nM for the (+)-enantiomer and 4,581 nM for the (-)-enantiomer in rat brain membranes or PC12 cells. wikiwand.com

Table 2: Sigma Receptor Affinities of this compound Enantiomers

| Receptor | Ligand | Ki (nM) (Guinea Pig Brain) | Ki (nM) (Rat Brain/PC12 Cells) | Functional Modality |

| σ1R | (+)-Alazocine | 48-66 | N/A | Selective Agonist |

| σ1R | (-)-Alazocine | 1,800-4,657 | N/A | Very Low Affinity |

| σ2R | (+)-Alazocine | N/A | 13,694 | Very Low Affinity |

| σ2R | (-)-Alazocine | N/A | 4,581 | Very Low Affinity |

N/A: Not Available/Not Applicable in the provided search results for that specific parameter and context.

Distinct Binding Properties of this compound Enantiomers at Sigma Receptors

This compound exhibits pronounced stereoselectivity in its receptor binding profile, particularly concerning sigma and opioid receptors.

(+)-Alazocine: This enantiomer acts as a selective agonist of the sigma-1 (σ1) receptor. Its high affinity for the σ1 receptor led to its use as the first compound to selectively label this receptor, which was crucial for its discovery and characterization. Despite its selectivity for σ1, (+)-Alazocine is considered only modestly selective due to its moderate affinity for the NMDA receptor. wikipedia.orgnih.gov

(−)-Alazocine: In contrast, the (−)-enantiomer is a non-selective, high-affinity ligand for mu (μ)-, kappa (κ)-, and delta (δ)-opioid receptors. It demonstrates very low affinity for the sigma-1 (σ1) receptor. Specifically, (−)-Alazocine functions as a selective partial agonist of the κ-opioid receptor, an antagonist of the μ-opioid receptor, and to a lesser extent, an agonist of the δ-opioid receptor. wikipedia.org

Both enantiomers of this compound possess very low affinity for the sigma-2 (σ2) receptor. wikipedia.org

The distinct binding affinities of this compound enantiomers are summarized in the table below:

| Enantiomer | Receptor Type | Binding Affinity (K_i) | Reference Tissue/Cells |

| (+)-Alazocine | Sigma-1 (σ1) | 45 nM | Rat brain membranes |

| (+)-Alazocine | Sigma-2 (σ2) | 13,694 nM | Rat brain membranes or PC12 cells |

| (−)-Alazocine | Sigma-1 (σ1) | 1,800–4,657 nM | Guinea pig brain membranes |

| (−)-Alazocine | Sigma-2 (σ2) | 4,581 nM | Rat brain membranes or PC12 cells |

| (−)-Alazocine | Mu-opioid (μ) | 3.0 nM | Guinea pig brain membranes |

| (−)-Alazocine | Kappa-opioid (κ) | 4.7 nM | Guinea pig brain membranes |

| (−)-Alazocine | Delta-opioid (δ) | 15 nM | Guinea pig brain membranes |

Sigma-2 Receptor (σ2R) Ligand Interactions

The sigma-2 (σ2) receptor was identified in 1990, partly due to the significantly reduced affinity of this compound for this subtype compared to the σ1 receptor. wikipedia.org As noted, both (+)- and (−)-Alazocine exhibit very low affinity for the σ2 receptor. wikipedia.org Sigma-2 receptor ligands, which can act as either agonists or antagonists, are internalized via endocytosis. While the precise mechanism of binding to the σ2 receptor is not fully understood, proposed models suggest the involvement of hydrophobic pockets and electrostatic hydrogen interactions. The σ2 receptor plays diverse roles in cellular functions, including cell proliferation and both neuronal and non-neuronal signaling. iiab.mewikidoc.org

N-Methyl-D-aspartate Receptor (NMDAR) Antagonism and Associated Mechanisms

Beyond its interactions with sigma and opioid receptors, (+)-Alazocine also demonstrates activity at the N-methyl-D-aspartate (NMDA) receptor. It exhibits moderate affinity for the dizocilpine (B47880) (MK-801) or phencyclidine (PCP) binding site within the NMDA receptor, with a K_i of 587 nM in rat brain membranes, in contrast to its 45 nM affinity for the σ1 receptor. wikipedia.org At higher concentrations, (+)-Alazocine functions as an uncompetitive NMDA receptor antagonist. wikipedia.org Uncompetitive antagonists are a class of NMDA receptor antagonists that block a site located within the ion channel of the receptor. wikipedia.org This antagonism of the NMDA receptor by this compound contributes to its psychotomimetic effects. wikipedia.org Low-affinity, rapid-offset blockade of the NMDA channel is thought to primarily target "leaky" channels involved in pathophysiological states, such as those associated with pain. medscape.org

Other Receptor and Ion Channel Interactions

Voltage-Gated Sodium Channel (NaV) Inhibition by (+)-Alazocine

While sigma-1 receptors have been shown to regulate various voltage-gated ion channels, including sodium, potassium, and calcium channels, direct and specific evidence detailing the inhibition of voltage-gated sodium (NaV) channels by (+)-Alazocine within the provided search results is not explicitly available. The modulation of ion channels by σ1R is a known function, but a direct inhibitory effect of (+)-Alazocine on NaV channels is not detailed in the provided information. frontiersin.org

Modulation of Voltage-Regulated Calcium Channels by Sigma-1 Receptor Activation

Sigma-1 receptor activation, particularly by agonists like (+)-Alazocine (also known as (+)-SKF10047), plays a role in regulating calcium homeostasis and signaling. Studies have demonstrated that (+)-SKF10047 inhibits potassium chloride (KCl)-induced calcium influx in retinal ganglion cell line (RGC)-5 cells. arvojournals.orgnih.gov Furthermore, whole-cell patch clamp recordings in rat primary RGCs showed that (+)-SKF10047 inhibited calcium currents. arvojournals.orgnih.gov This inhibitory effect on calcium currents by (+)-SKF10047 can be reversed by the σ1 receptor antagonist BD1047, indicating a σ1 receptor-mediated mechanism. frontiersin.orgnih.gov Coimmunoprecipitation studies have revealed a direct association between L-type voltage-gated calcium channels and σ1 receptors, suggesting that σ1 receptor activation can regulate calcium influx by directly influencing the activity of these channels. frontiersin.orgarvojournals.orgnih.govnih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Benzomorphan (B1203429) Core Structure as a Versatile Scaffold

The benzomorphan nucleus is a highly adaptable chemical framework derived from the structural simplification of the morphine skeleton. verizonaonlinepublishing.comnih.gov This core structure is the foundation for a wide range of compounds that interact with various receptor systems, including opioid and sigma receptors. verizonaonlinepublishing.com Alazocine is a prominent member of this class, which also includes compounds like pentazocine (B1679294) and cyclazocine. verizonaonlinepublishing.com

The versatility of the benzomorphan scaffold allows for systematic modifications, particularly at the basic nitrogen atom and the phenolic hydroxyl group, which can drastically alter a compound's pharmacological profile. nih.gov This adaptability has made the benzomorphan skeleton a subject of extensive exploration in medicinal chemistry for developing new analgesics and other neurologically active agents. verizonaonlinepublishing.comnih.gov The inherent rigidity of the scaffold, combined with the potential for diverse substitutions, enables the fine-tuning of receptor affinity and selectivity, making it a valuable template in drug design. cnr.it

Influence of N-Substitution on Receptor Selectivity and Affinity

The substituent attached to the nitrogen atom of the benzomorphan core is a critical determinant of a molecule's receptor binding profile, influencing its affinity, selectivity, and functional activity (agonist versus antagonist). nih.gov The identity of this N-substituent can shift the primary target of the compound between different opioid receptor subtypes (μ, δ, κ) and sigma (σ) receptors. nih.gov

Research into various N-substituted normetazocine analogs has revealed distinct structure-activity relationships:

N-Allyl Group: The N-allyl substitution, as seen in this compound (N-allylnormetazocine), was instrumental in the initial classification of the sigma receptor as distinct from opioid receptors. nih.gov

N-Dimethylallyl Group: In pentazocine, the N-dimethylallyl group confers greater potency and selectivity for the sigma receptor compared to the N-allyl group of this compound. nih.gov

N-Benzyl Group: The (+)-N-Benzyl-N-normetazocine analog demonstrates exceptionally high affinity for the sigma-1 site and shows a remarkable selectivity of over 14,000-fold for the sigma receptor relative to the PCP receptor and 2,400-fold relative to the μ-opioid receptor. nih.gov

These findings underscore how modifications to the N-substituent's size, steric properties, and electronic nature can be strategically employed to modulate receptor interaction and achieve a desired pharmacological effect. nih.gov

| Compound | Sigma-1 Receptor | PCP Receptor | μ-Opioid Receptor |

|---|---|---|---|

| (+)-N-Benzyl-N-normetazocine | 0.67 | >10,000 | >1,600 |

| (+)-Normetazocine | >10,000 | 30 | >10,000 |

| (+)-Metazocine | 2100 | 41 | >8,000 |

Stereochemical Influences on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms, plays a decisive role in the biological activity of this compound. nih.govosmarks.net The compound exists as two enantiomers (mirror-image isomers), (+)-alazocine and (−)-alazocine, each possessing a dramatically different pharmacological profile. osmarks.net This stereoselectivity is fundamental to its utility in research, as each isomer interacts with distinct receptor systems. nih.govnih.gov

(-)-Alazocine: The levorotatory isomer primarily interacts with opioid receptors. It is a high-affinity ligand for μ (mu), κ (kappa), and δ (delta) opioid receptors, acting as a partial agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. nih.govosmarks.net Its affinity for the sigma-1 (σ₁) receptor is very low. osmarks.net

(+)-Alazocine: The dextrorotatory isomer has very little affinity for opioid receptors. Instead, it is a selective and high-affinity agonist of the σ₁ receptor. nih.govosmarks.net It also functions as an antagonist of the NMDA receptor. osmarks.net Both enantiomers exhibit very low affinity for the sigma-2 (σ₂) receptor. osmarks.net

This stark differentiation means that administering the racemic mixture (an equal mix of both enantiomers) results in a complex pharmacological effect arising from simultaneous and distinct actions at multiple receptor sites. The separation of these enantiomers is crucial for selectively targeting specific receptors in pharmacological studies. washington.eduresearchgate.net

| Receptor | (−)-Alazocine | (+)-Alazocine |

|---|---|---|

| μ-Opioid | 3.0 | 1,900 |

| κ-Opioid | 4.7 | 1,600 |

| δ-Opioid | 15 | 19,000 |

| Sigma-1 (σ₁) | 1,800 - 4,657 | 48 - 66 |

| Sigma-2 (σ₂) | 4,581 | 13,694 |

Rational Design Considerations for this compound Analogues

The extensive structure-activity relationship data for this compound and other benzomorphans provides a solid foundation for the rational design of new molecules with tailored pharmacological profiles. nih.govresearchgate.net This methodical approach aims to optimize binding affinity, selectivity, and functional activity by making targeted chemical modifications based on known molecular interactions. nih.gov

Key strategies in the rational design of this compound analogues include:

Targeted N-Substitution: As the N-substituent is a primary driver of receptor selectivity, designing novel groups for this position is a central strategy. The goal is to create analogues that selectively target a single receptor subtype (e.g., a highly selective κ-opioid agonist) or possess a specific multi-target profile (e.g., a dual μ-opioid agonist/σ₁ antagonist). cnr.itnih.gov

Stereospecific Synthesis: Given the profound pharmacological differences between the enantiomers of this compound, a key design principle is the synthesis of single, pure enantiomers. nih.govresearchgate.net This approach avoids the complex and potentially confounding effects of a racemic mixture and allows for the development of drugs with more precise mechanisms of action and potentially fewer off-target effects. nih.gov

Scaffold Modification: While the benzomorphan core is versatile, minor modifications to the ring structure or the phenolic hydroxyl group can further refine a compound's properties. Understanding how these changes impact receptor docking and activation is crucial for designing next-generation compounds. nih.gov

By integrating knowledge of the benzomorphan scaffold, N-substituent effects, and stereochemistry, medicinal chemists can design novel this compound analogues with improved therapeutic potential. researchgate.net

Molecular and Cellular Mechanisms of Alazocine Action

Sigma-1 Receptor Mediated Cellular Homeostasis

Involvement in Cellular Stress Responses

The sigma-1 receptor (Sig-1R) plays a crucial role in regulating cellular responses to stress nih.govmdpi.com. As a chaperone protein, Sig-1R modulates signal transduction pathways during various cellular stress processes, including the unfolded protein response (UPR) and oxidative stress nih.govmdpi.com. Activation of Sig-1R enhances ATP production from mitochondria and increases cell survival under cellular stress conditions by interacting with the inositol (B14025) triphosphate receptor type 3 (IP3R), stabilizing it and inhibiting its degradation nih.gov. Furthermore, Sig-1R is involved in the UPR by interacting with IRE1, which can increase IRE1's endonuclease activity, leading to the correct translation of XBP1 and subsequent transcription of genes that regulate ER stress nih.gov.

Given that (+)-Alazocine is a selective agonist of the sigma-1 receptor, its pharmacological actions are implicated in modulating these cellular stress responses wikipedia.orgnih.govncats.io. Research has shown that (+)-SKF-10,047, a synonym for (+)-Alazocine, can attenuate conditioned fear stress and reverse stress-induced motor suppression, suggesting its involvement in stress-related physiological processes ncats.io. The ability of Sig-1R agonists to ameliorate oxidative stress and upregulate antioxidant enzymes further supports the potential role of (+)-Alazocine in mitigating cellular oxidative stress mdpi.com.

Interaction with Key Biochemical Pathways

Transglutaminase (TG-2) Expression and Activity Modulation

Transglutaminase 2 (TG-2) is a ubiquitous, calcium-dependent enzyme involved in various cellular processes, including protein cross-linking, G-protein signaling, and apoptosis regulation biomedicinej.comnih.gov. Its dysregulated activity has been linked to several pathological conditions, such as celiac disease, fibrosis, and neurodegenerative diseases biomedicinej.comnih.gov.

While direct studies specifically detailing Alazocine's modulation of TG-2 expression and activity are limited in the provided search results, broader research indicates that sigma ligands, as a class of compounds, can influence TG-2 researchgate.net. Studies have demonstrated that various sigma ligands can differentially induce the expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures researchgate.net. For instance, (+)-pentazocine, another sigma ligand, has been observed to affect TG-2 expression researchgate.net. Given that this compound is a well-known sigma ligand and a prototypical agonist for the sigma-1 receptor, it is plausible that it may also play a role in modulating TG-2 expression or activity through its interaction with sigma receptors wikipedia.orgresearchgate.net. Further research would be necessary to elucidate the precise mechanisms and extent of this compound's direct influence on TG-2.

Preclinical Research Methodologies and Investigative Models Utilizing Alazocine

In Vitro Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in pharmacological research, providing detailed information on receptor-ligand interactions, including affinity (Kᵢ, Kᴅ) and receptor density (Bmax). perceptive.comspringernature.comnih.gov Alazocine, particularly its enantiomers, has been widely employed in competitive binding assays to determine its affinity and selectivity for various receptors. wikipedia.orgwikiwand.com

This compound exhibits distinct binding profiles at opioid receptors, with significant stereoselective differences between its enantiomers. The (−)-enantiomer of this compound demonstrates high affinity for mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. Specifically, it acts as a moderate-efficacy partial agonist of the KOR and an antagonist of the MOR. It also shows agonist activity at the DOR, albeit with lower potency. wikipedia.orgwikiwand.com In contrast, the (+)-stereoisomer of this compound possesses significantly lower affinity for opioid receptors. wikipedia.orgwikiwand.com

Radioligand binding assays for opioid receptors typically involve incubating membrane preparations (e.g., from rat or guinea pig brain) with specific tritiated radioprobes. For instance, [³H]-DAMGO is used for MOR, [³H]-Deltorphin II for DOR, and [³H]-U69,593 for KOR. nih.gov

Table 1: this compound Enantiomer Affinities at Opioid Receptors (Kᵢ, nM)

| Receptor Type | (−)-Alazocine (Kᵢ, nM) [Guinea Pig Brain Membranes] | (+)-Alazocine (Kᵢ, nM) [Guinea Pig Brain Membranes] | (±)-Alazocine (Kᵢ, nM) [Mouse Receptor Transfected in HEK293 Cells] |

| MOR | 3.0 wikiwand.com | 1,900 wikiwand.com | 1.15 (antagonist) wikipedia.org |

| KOR | 4.7 wikiwand.com | 1,600 wikiwand.com | 0.4 (partial agonist) wikipedia.org |

| DOR | 15 wikiwand.com | 19,000 wikiwand.com | 184 (IC₅₀, agonist) wikipedia.org |

This compound, particularly its (+)-enantiomer, is recognized as the first compound discovered to selectively label the sigma-1 receptor (σ1R), leading to its characterization. wikipedia.orgwindows.netresearchgate.net This initial categorization of σ1R as an opioid receptor subtype was based on this compound's binding, although subsequent studies revealed no homology with opioid receptors. windows.net

The (+)-stereoisomer of this compound is a selective and high-affinity agonist of the σ1R. wikipedia.orgwikiwand.com Both enantiomers of this compound, however, exhibit very low affinity for the sigma-2 receptor (σ2R). wikipedia.orgwikiwand.com This significant difference in affinity between σ1R and σ2R makes (+)-Alazocine a useful tool for distinguishing between the two sigma receptor subtypes in scientific research. wikipedia.orgwikiwand.com

Sigma receptor binding assays commonly utilize radioligands such as [³H]-(+)-pentazocine for σ1R and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2R. nih.govacs.orgnih.govmdpi.com

Table 2: this compound Enantiomer Affinities at Sigma Receptors (Kᵢ, nM)

| Receptor Type | (+)-Alazocine (Kᵢ, nM) [Guinea Pig Brain Membranes] | (−)-Alazocine (Kᵢ, nM) [Guinea Pig Brain Membranes] | (+)-Alazocine (Kᵢ, nM) [Rat Brain Membranes or PC12 Cells] | (−)-Alazocine (Kᵢ, nM) [Rat Brain Membranes or PC12 Cells] |

| σ1R | 48–66 wikiwand.com | 1,800–4,657 wikiwand.com | - | - |

| σ2R | - | - | 13,694 wikipedia.orgwikiwand.com | 4,581 wikipedia.orgwikiwand.com |

This compound also demonstrates affinity for the N-methyl-D-aspartate (NMDA) receptor, specifically at the dizocilpine (B47880) (MK-801) or phencyclidine (PCP) binding site. wikipedia.orgwikiwand.comnih.gov The (+)-enantiomer of this compound shows moderate affinity for the NMDA receptor (Kᵢ = 587 nM in rat brain membranes), acting as an uncompetitive NMDA receptor antagonist at higher concentrations. wikipedia.orgwikiwand.comresearchgate.net This interaction contributes to some of its observed effects, and its psychotomimetic properties, initially misattributed to σ1R agonism, are now understood to be caused by KOR agonism and/or NMDA receptor antagonism. wikipedia.org

Cell-Based Functional Studies for Receptor Activity and Cellular Responses

Beyond binding affinity, cell-based functional studies are crucial for understanding the downstream effects of this compound's receptor interactions and its impact on cellular physiology. These assays provide insights into the functional activity (agonism/antagonism) and cellular responses mediated by this compound. plos.orgnih.gov

The sigma-1 receptor (σ1R), for which this compound is a known agonist, is recognized for its modulatory role on various ion channels, including voltage-gated sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. nih.govmdpi.com The σ1R is involved in regulating intracellular Ca²⁺ homeostasis, particularly by influencing the activity of L-type voltage-regulated Ca²⁺ channels. oup.com

Studies have shown that σ1R agonists like (+)-SKF-10,047 (this compound) and opipramol (B22078) can inhibit voltage-induced Ca²⁺ influx in retinal ganglion cells. oup.comresearchgate.net This inhibition suggests a functional consequence of σ1R activation by this compound on cellular calcium dynamics. The σ1R also plays a role at the ER-mitochondria interface, where it influences calcium release from the endoplasmic reticulum into the mitochondria, thereby coordinating calcium signaling between these organelles. mdpi.com

The sigma-1 receptor is highly expressed in various tumor cell lines, and its modulation has been investigated for effects on cellular proliferation and viability. researchgate.netoup.comverizonaonlinepublishing.com While this compound is a σ1R agonist, research indicates that σ1R ligands, including putative antagonists, can inhibit tumor cell proliferation in vitro and tumor growth in xenograft models. oup.comverizonaonlinepublishing.com Deactivation of signaling pathways downstream of the σ1R has been shown to affect cell proliferation and survival, with cancerous cells demonstrating greater susceptibility to negative regulation. verizonaonlinepublishing.com

Furthermore, opioid receptor agonists, including those that interact with receptors also targeted by this compound, have been demonstrated to inhibit cell proliferation and induce cell death (including apoptosis) in various tumor cell types. googleapis.com These studies highlight the potential for compounds interacting with opioid and sigma receptors to influence cellular growth and survival, making these pathways relevant areas of investigation in preclinical oncology research.

Biochemical Assays for Pathway Modulation (e.g., sterol biosynthesis)

Biochemical assays are crucial for investigating how this compound, particularly through its interaction with the sigma-1 receptor (σ1R), modulates cellular pathways. The σ1R, a ligand-operated signaling protein, shares structural homology with a fungal protein implicated in sterol synthesis citeab.com. This homology is significant because the σ1R's ligand-binding areas include hydrophobic steroid binding domain-like (SBDL) regions citeab.com.

Studies have shown that the σ1R can bind to sterols and sphingolipids, with cholesterol notably inducing its clustering within lipid bilayers, acting as an endoplasmic reticulum (ER) lipid scaffolding protein that interacts with and remodels cholesterol-rich microdomains citeab.com. This intricate relationship suggests a role for σ1R, and by extension its ligands like this compound, in lipid metabolism. Biochemical assays, such as those utilizing gas-liquid chromatography/mass spectrometry (GLC/MS), have been employed to determine the effects of σ1R ligands on the biosynthesis of sterols like ergosterol (B1671047) and cholesterol wikipedia.org. Furthermore, high densities of sigma-1 binding site mRNA have been identified in sterol-producing tissues, reinforcing the connection between σ1R and sterol pathways wikipedia.org.

In Vivo Animal Models for Investigating Pharmacological Effects and Mechanisms

In vivo animal models provide a comprehensive platform for assessing the systemic pharmacological effects and mechanisms of this compound, particularly its analgesic and psychotomimetic properties.

This compound's analgesic profile is complex, with its enantiomers exhibiting distinct receptor affinities. The (+)-enantiomer of this compound is a selective agonist of the sigma-1 (σ1) receptor and, to a lesser extent, an antagonist of the N-methyl-D-aspartate (NMDA) receptor mims.com. Conversely, the (−)-enantiomer acts as a selective partial agonist of the κ-opioid receptor and an antagonist of the μ-opioid receptor, with very low affinity for sigma receptors mims.com. This differential activity makes this compound a valuable tool in pain research.

The modulation of σ1R has been shown to induce anti-hypersensitive and anti-allodynic effects in various pathological pain conditions, including chemically induced, inflammatory, and neuropathic pain, and can potentiate opioid analgesia wikipedia.org. Animal models commonly used to investigate these effects include:

Capsaicin Model: Injection of capsaicin, an active component of chili peppers, into the paw of rodents induces inflammatory pain, characterized by edema, thermal, and mechanical hyperalgesia, which can persist for several days mims.comfishersci.se. Capsaicin activates TRPV1-containing nociceptors and causes local neurogenic inflammation fishersci.se.

Formalin Test: The formalin assay is a well-established model for inflammatory pain, eliciting a biphasic nocifensive behavioral response mims.com. It is used to assess antinociception and anti-allodynic effects wikipedia.orgwikipedia.org.

Plantar Incision Model: This model, involving a longitudinal incision through the skin, fascia, and muscle of the hindpaw, is used to simulate postoperative pain, resulting in heat hyperalgesia, mechanical hyperalgesia, and spontaneous pain behaviors fishersci.sewikidata.org.

While this compound itself is a known analgesic and was the first compound to selectively label the σ1 receptor, its direct application in these specific models is often implied through its role as a tool for studying σ1R and opioid receptor pharmacology in pain mims.comwikipedia.orgwikipedia.org. Sigma-1 receptor antagonists have demonstrated the ability to block peripheral nociception associated with inflammatory pain responses in formalin assays wikipedia.org.

Table 1: Receptor Affinities of this compound Enantiomers

| Compound | Receptor | K_i (nM) (Guinea Pig Brain Membranes) | Agonist/Antagonist Activity |

| (-)-Alazocine | μ-opioid receptor | 3.0 mims.com | Antagonist mims.com |

| κ-opioid receptor | 4.7 mims.com | Partial Agonist mims.com | |

| δ-opioid receptor | 15 mims.com | Agonist (to a lesser extent) mims.com | |

| σ1 receptor | 1,800–4,657 mims.com | Low affinity mims.com | |

| (+)-Alazocine | σ1 receptor | High affinity mims.com | Selective Agonist mims.com |

| NMDA receptor | ~10-fold lower affinity than σ1R mims.com | Antagonist mims.com | |

| Opioid receptors | Low affinity mims.com | ||

| σ2 receptor | Low affinity mims.com |

Behavioral phenotyping involves systematically characterizing behavioral changes in animal models, often in response to various stressors or disease states bmrb.iofishersci.canih.govnih.gov. This approach helps to uncover the neurobiological mechanisms and behavioral profiles associated with complex conditions.

The κ-opioid receptor (KOR), for which the (−)-enantiomer of this compound acts as a partial agonist, plays a significant role in stress-induced behaviors mims.comwikipedia.org. Dysregulation of the KOR system has been implicated in alcohol and drug addiction wikipedia.orgfishersci.ie. Activation of KOR following stress has been shown to modulate the valence of drug to increase its rewarding properties, contributing to stress-induced potentiation and reinstatement of drug-seeking behaviors wikipedia.orgfishersci.ie. Research in animal models, such as mice exposed to adolescent social stress, has demonstrated that environmental factors can influence opioid behaviors and alter drug-induced behavioral sensitization nih.gov. While this compound's direct use in specific stress models is not extensively detailed in the provided literature, its known interaction with the KOR highlights its relevance as a pharmacological tool for investigating stress-related neuroadaptations and their behavioral manifestations.

Advanced Computational and Structural Biology Approaches

Computational and structural biology methods offer powerful tools for understanding the molecular interactions of this compound with its target receptors, complementing experimental findings and guiding drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor, thereby estimating the binding pose, strength, and affinity of the interaction fishersci.sethegoodscentscompany.com. This method is fundamental in structure-based drug design fishersci.se.

Molecular dynamics (MD) simulations extend these predictions by simulating the dynamic behavior of molecular systems over time, treating all components (ligand, protein, solvent) as flexible wikipedia.org. MD simulations are frequently used in conjunction with molecular docking to provide a more comprehensive understanding of ligand-receptor interactions, including binding modes, affinities, and stability fishersci.sethegoodscentscompany.comwikipedia.orgmims.com. These approaches offer deep molecular insights into structures and mechanisms, helping researchers characterize various conformations and molecular interactions in terms of energy and binding affinities mims.comresearchgate.net. While specific molecular docking and dynamics simulations for this compound were not detailed in the provided search results, these methods are widely applied to study ligand interactions with G protein-coupled receptors (GPCRs), including opioid receptors, which are targets for this compound fishersci.sethegoodscentscompany.commims.com.

Cryo-electron microscopy (Cryo-EM) is a rapidly advancing technique that enables the visualization of intricate drug-receptor interactions at high resolution, significantly accelerating the process of drug discovery and design mims.comciteab.comnih.gov. It is particularly valuable for elucidating the structures of challenging membrane proteins, such as GPCRs.

Cryo-EM has been successfully employed to determine the structures of various GPCRs, including the inactive mu-opioid receptor (MOR) and the delta opioid receptor (δOR) in complex with agonists and G proteins mims.comnih.gov. These structural insights illuminate the origins of activity on each target and provide a basis for structure-based drug discovery mims.comnih.gov. Although the provided information indicates that the human σ1R structure was revealed by X-ray crystallography, confirming its lack of homology with opioid receptors, Cryo-EM is increasingly being used for structural elucidation of receptors, including those targeted by compounds like this compound wikipedia.orgnih.gov. The ability of Cryo-EM to provide binding site and binding pose information for small molecules on large proteins or protein complexes is a significant advantage in modern pharmacological research nih.gov.

Conceptual Advancements and Future Research Trajectories

Alazocine in the Context of Ligand-Directed Biased Signaling

Ligand-directed biased signaling, also known as functional selectivity, is a concept that emerged in the late 1990s within the field of G protein-coupled receptors (GPCRs). preprints.orgcase.eduresearchgate.net This paradigm describes the ability of a ligand to selectively activate or inhibit a subset of the intracellular signaling pathways that are normally modulated by endogenous or balanced agonists. preprints.orgcase.eduresearchgate.net Biased ligands achieve this by inducing distinct conformational states of the receptor, leading to the preferential engagement of specific downstream signaling cascades. preprints.orgcase.eduresearchgate.net

The implications of biased signaling are significant for therapeutic development, as it offers the potential to design drugs that selectively activate beneficial signaling pathways while avoiding those associated with undesirable side effects. preprints.orgcase.edu Opioid receptors, which are GPCRs, are prime targets for such investigations. case.edunih.govfrontiersin.org For instance, opioid receptor activation can lead to two main intracellular signaling pathways: G-protein-mediated pathways, often linked to analgesia, and β-arrestin-mediated pathways, frequently associated with adverse effects. mdpi.com

While this compound itself is known for its mixed opioid and sigma receptor activities, its distinct enantiomeric profiles make it an intriguing compound for studying the nuances of receptor activation and signaling bias. The differential affinities and efficacies of (+)-Alazocine for σ1 receptors and (-)-Alazocine for opioid receptors provide a framework for dissecting how specific ligand-receptor interactions can lead to varied cellular outcomes. Although direct studies explicitly characterizing this compound as a biased ligand are not extensively detailed in the provided information, its role in identifying and characterizing the σ1 receptor, a target involved in modulating opioid analgesia, suggests its utility in understanding complex signaling dynamics. wikipedia.orgwikiwand.comdbpedia.orgmdpi.com Research into ligand-directed trafficking at receptors like the δ-opioid receptor and the concept of G protein-biased ligands at the μ-opioid receptor underscore the broader relevance of this compound's receptor interactions to this field. dimecna.com

Elucidating Complex Inter-Receptor Signaling Networks

The study of complex inter-receptor signaling networks is crucial for a comprehensive understanding of physiological processes and drug action. Opioid receptors, as members of the GPCR family, are known to interact with a multitude of intracellular proteins and engage in diverse signaling pathways. case.edufrontiersin.org This includes intricate crosstalk with other receptor systems, such as receptor tyrosine kinases (RTKs). preprints.orgfrontiersin.org For example, research has shown that μ-opioid receptor (MOR)-mediated side effects can be uncoupled from analgesia signaling by targeting RTK family receptors, emphasizing the physiological importance of MOR-RTK crosstalk. frontiersin.org

Development of Highly Selective Pharmacological Probes Based on this compound Scaffold

The benzomorphan (B1203429) scaffold, from which this compound is derived, has proven to be a versatile structural template for the development of opioid analgesics and various pharmacological tools. wikipedia.orgresearchgate.net (+)-Alazocine (SKF-10,047) stands out as a landmark compound, being the first identified ligand to demonstrate remarkable affinity and selectivity for the σ1 receptor. wikipedia.orgwikiwand.comdbpedia.orgmdpi.comresearchgate.netacs.org This property established (+)-Alazocine as a foundational pharmacological probe for the selective labeling and characterization of the σ1 receptor, enabling its differentiation from other receptor types, including opioid and σ2 receptors. wikipedia.orgwikiwand.com

The N-normetazocine nucleus, a core component of the benzomorphan scaffold, plays a critical role in directing the pharmacological profile of its derivatives, with stereochemistry significantly influencing target interaction. mdpi.com Subsequent research has focused on synthesizing and evaluating N-substituted analogues of (+)-SKF-10,047, demonstrating that both the nature of the N-substituent and the stereochemistry of the N-normetazocine scaffold impact σ1 receptor affinity and selectivity. mdpi.comnih.gov

While this compound itself served as a prototype, the principles derived from its interaction with the σ1 receptor have guided the design of novel, highly selective pharmacological probes. For instance, new benzylpiperazine derivatives have been developed based on structural features known to confer σ1 receptor binding. These compounds exhibit high affinities for σ1R and remarkable selectivity over σ2R, demonstrating significant antinociceptive and anti-allodynic effects in preclinical pain models. acs.org This lineage of research, initiated by this compound's unique selectivity, continues to yield advanced chemical tools for dissecting receptor function and exploring therapeutic avenues.

Translational Preclinical Research Themes for Therapeutic Development

Translational preclinical research serves as the critical bridge between fundamental laboratory discoveries and their application in clinical settings. medicilon.commimt.com.plnih.govrheomuco.com This phase involves comprehensive evaluation of drug candidates in vitro, ex vivo (e.g., using human mucus or animal models), and in vivo (through animal studies) to assess their pharmacokinetic properties, pharmacodynamics, and safety profiles. mimt.com.plrheomuco.com The overarching goal is to ensure that potential therapeutic agents are safe, effective, and optimally formulated for progression to human clinical trials. medicilon.com

Despite rigorous preclinical efforts, a significant challenge in translational medicine is the high rate of clinical trial failures, often attributed to limitations in the robustness and external validity of preclinical research. nih.gov To address this, ongoing research themes in preclinical translation focus on implementing strategies such as systematic heterogenization, generalizability tests, and multi-batch and multicenter experiments to enhance the predictive power of preclinical models. nih.gov

While this compound itself was not advanced for clinical use due to its psychotomimetic effects in humans, its profound utility as a research tool has significantly contributed to understanding receptor biology, particularly the σ1 receptor. wikiwand.com This foundational knowledge is directly relevant to translational themes. For example, the recognition of the σ1 receptor's role in pain modulation has spurred the development of selective σ1 receptor antagonists as potential therapeutics for inflammatory and neuropathic pain. researchgate.netacs.orgnih.govoup.com The progression from this compound's initial characterization of the σ1 receptor to the design and preclinical testing of novel selective σ1R antagonists exemplifies a key translational research trajectory: leveraging insights from historical pharmacological probes to identify and validate new therapeutic targets, and subsequently developing optimized drug candidates with improved efficacy and safety profiles for clinical application.

Q & A

Q. What are the primary pharmacological targets of Alazocine, and how do they influence its anti-seizure activity?

this compound primarily acts as a Sigma-1 receptor (Sig1R) agonist, with additional affinity for muscarinic M1 receptors, opioid receptors, and NMDA receptors. Its anti-seizure effects in preclinical models (e.g., PTZ-induced seizures in mice) are attributed to Sig1R modulation, which stabilizes neuronal excitability. However, its cross-reactivity with muscarinic receptors complicates mechanistic interpretations. Researchers should validate target specificity using selective antagonists (e.g., BD-1047 for Sig1R) and receptor-binding assays to isolate contributions .

Q. What standardized experimental models are recommended for evaluating this compound's efficacy in seizure suppression?

Key models include:

- Chemoconvulsant-induced seizures : PTZ (GABAergic inhibition), kainic acid (glutamatergic activation), and pilocarpine (cholinergic overstimulation).

- Electrical stimulation models : Maximal electroshock (MES) and 6 Hz tests.

- Genetic models : Scn1a+/- mice (Dravet syndrome) and sound-induced seizures in DBA/2 mice. Standardization requires adherence to species-specific protocols (e.g., male Swiss-Webster mice for PTZ) and rigorous control of dosing intervals (e.g., 10 min pre-treatment for this compound) .

Q. What are the essential analytical techniques for characterizing this compound's purity and structural integrity in preclinical studies?

Use high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment (>95% threshold), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Document batch-specific details (e.g., manufacturer, storage conditions) to ensure reproducibility .

Q. How should researchers design dose-response experiments to determine the optimal therapeutic window for this compound in vivo?

Employ a log-dose escalation strategy (e.g., 1–30 mg/kg in mice) with endpoints measuring seizure latency, severity (e.g., Racine scale), and mortality. Include positive controls (e.g., diazepam for GABAergic models) and negative controls (vehicle-only groups). Statistical analysis should use non-linear regression to calculate ED₅₀ values .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis and pharmacological testing?

- Synthesis : Publish detailed reaction conditions (solvents, catalysts, purification steps) in supplementary materials.

- Testing : Adopt standardized seizure induction protocols and blinding procedures.

- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main findings from supplementary data .

Advanced Research Questions

Q. How can researchers differentiate between Sigma-1 receptor-mediated effects and off-target muscarinic receptor interactions when interpreting this compound's anti-seizure data?

Use dual approaches:

- Pharmacological : Co-administer selective antagonists (e.g., BD-1047 for Sig1R; pirenzepine for M1 receptors).

- Genetic : Test Sig1R knockout models or CRISPR-edited cell lines. Correlate receptor binding affinity (e.g., Ki values from radioligand assays) with in vivo efficacy to identify dominant pathways .

Q. What methodological approaches are recommended to resolve contradictions between in vitro receptor binding data and in vivo efficacy studies of this compound?

- Comparative assays : Perform parallel in vitro (e.g., HEK293 cells expressing Sig1R) and in vivo (e.g., PTZ model) experiments under identical dosing conditions.

- Pharmacokinetic profiling : Measure brain penetration and metabolite activity via LC-MS/MS.

- Meta-analysis : Systematically review literature using PICO frameworks to identify model-specific confounding factors .

Q. What strategies optimize experimental designs for isolating Sig1R-specific effects in complex seizure models?

- Temporal precision : Administer this compound at timepoints aligning with Sig1R activation peaks (e.g., 15–30 min post-injection).

- Combination studies : Pair sub-therapeutic this compound doses with Sig1R-positive allosteric modulators (e.g., PRE-084).

- Multi-omics integration : Use transcriptomics/proteomics to map Sig1R downstream pathways in seizure foci .

Q. How should systematic reviews incorporate heterogeneous data from this compound studies using different animal models and seizure induction methods?

Apply PRISMA guidelines to screen studies, stratify data by model type (chemoconvulsant vs. genetic), and perform subgroup meta-analyses. Use tools like RevMan to calculate heterogeneity indices (I²) and adjust for publication bias via funnel plots .

Q. What computational modeling techniques can predict this compound's receptor cross-talk and guide targeted structural modifications?

- Molecular docking : Simulate this compound binding to Sig1R and M1 receptors using AutoDock Vina.

- QSAR analysis : Correlate structural motifs (e.g., benzomorphan core) with receptor affinity.

- MD simulations : Assess dynamic interactions over nanosecond timescales to identify stable binding conformers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.